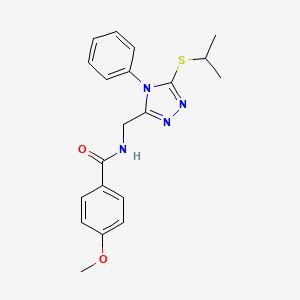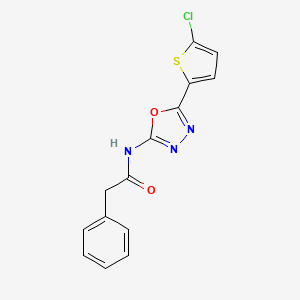
4-methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as MPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPS is a pyridinone derivative that has been synthesized through a multi-step process.
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Design
The scientific research on compounds structurally related to 4-methoxy-1-methyl-5-(4-(phenylsulfonyl)piperidine-1-carbonyl)pyridin-2(1H)-one has explored various synthetic pathways and their implications in the design of new molecules. For instance, studies on the anodic methoxylation of piperidine derivatives, including modifications by N-acyl and N-sulfonyl groups, have provided insights into the formation of α-monomethoxy and α,α'-dimethoxy derivatives under different conditions, highlighting the versatility of these synthetic processes in generating molecular diversity (Golub & Becker, 2015).
Photophysical Properties and Fluorescent Applications
The synthesis and evaluation of 4-arylpyridines, including methoxy substituted variants, have been conducted to study their fluorescent properties. These compounds have shown promise as laser dyes, with several structures identified as efficient dyes in the 530-550 nm range. This research signifies the potential of such compounds in applications requiring fluorescent materials, such as bioimaging and molecular diagnostics (Kelley et al., 2001).
Medicinal Chemistry and Receptor Agonism
Research into benzamide derivatives structurally related to the compound has shown significant serotonin 4 (5-HT(4)) receptor agonist activity. These studies involve the synthesis of derivatives with various substituents, exploring their potential in enhancing gastrointestinal motility. Such research underscores the therapeutic potential of these compounds in treating gastrointestinal disorders, indicating a critical area of application for these molecular structures (Sonda et al., 2003).
Propriétés
IUPAC Name |
5-[4-(benzenesulfonyl)piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-20-13-16(17(26-2)12-18(20)22)19(23)21-10-8-15(9-11-21)27(24,25)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIBKEIMXJYARA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

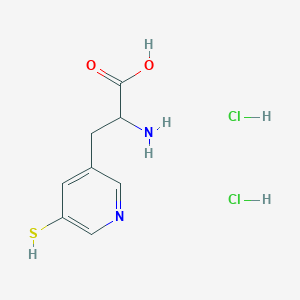

![2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B2391339.png)
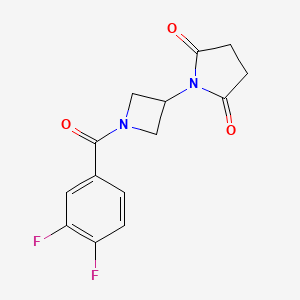
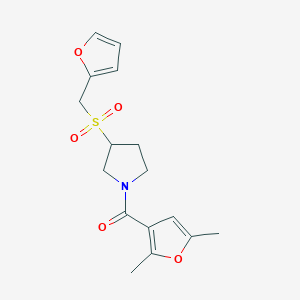
![4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid](/img/structure/B2391345.png)
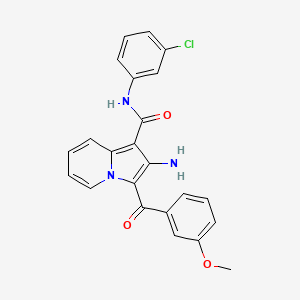


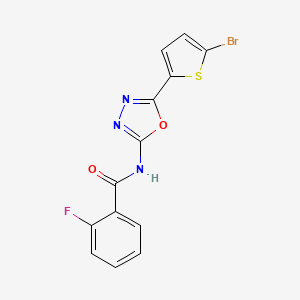
![6-((2-(cyclohexylamino)-2-oxoethyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2391352.png)
![(5-Bromofuran-2-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2391353.png)
